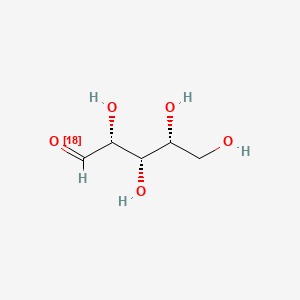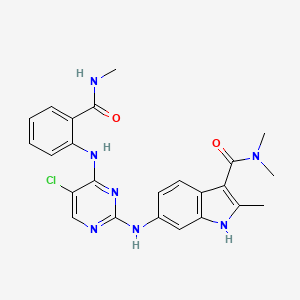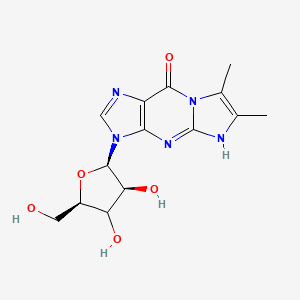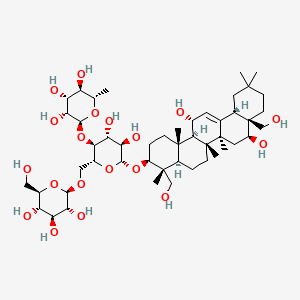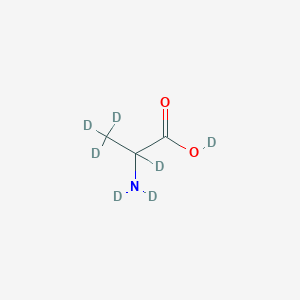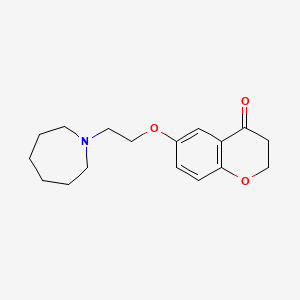
AChE/BuChE/MAO-B-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BuChE/MAO-B-IN-1 is a compound known for its inhibitory effects on human acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. These enzymes are significant in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound exhibits high affinity for these enzymes, making it a potential candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BuChE/MAO-B-IN-1 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions. One common method involves the use of piperazine-substituted chalcones, which are synthesized through a series of condensation reactions . The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography would be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
AChE/BuChE/MAO-B-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Wissenschaftliche Forschungsanwendungen
AChE/BuChE/MAO-B-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on enzyme activity and cellular processes.
Wirkmechanismus
The compound exerts its effects by binding to the active sites of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. This binding inhibits the enzymes’ activity, preventing the breakdown of neurotransmitters like acetylcholine and monoamines. The inhibition of these enzymes leads to increased levels of neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Selegiline: A monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease
Uniqueness
AChE/BuChE/MAO-B-IN-1 is unique in its ability to inhibit all three enzymes simultaneously, making it a multi-targeted therapeutic agent. This multi-targeted approach can provide a more comprehensive treatment for neurodegenerative diseases compared to compounds that inhibit only one enzyme .
Eigenschaften
Molekularformel |
C17H23NO3 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
6-[2-(azepan-1-yl)ethoxy]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H23NO3/c19-16-7-11-21-17-6-5-14(13-15(16)17)20-12-10-18-8-3-1-2-4-9-18/h5-6,13H,1-4,7-12H2 |
InChI-Schlüssel |
KZJOEKCJUWZUDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CCOC2=CC3=C(C=C2)OCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


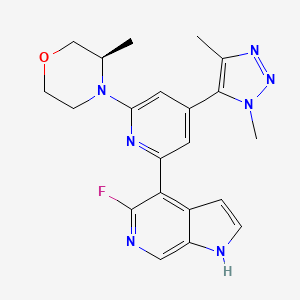
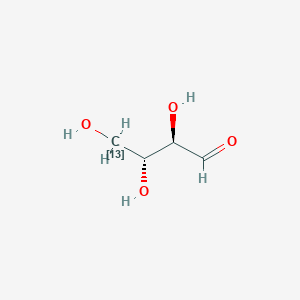
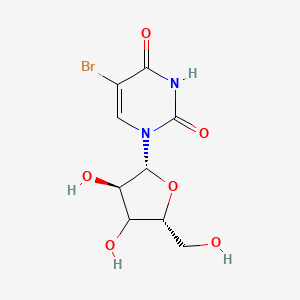
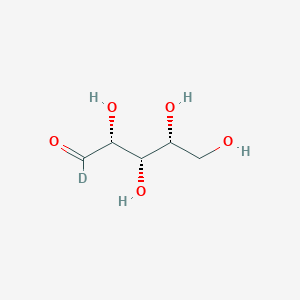
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
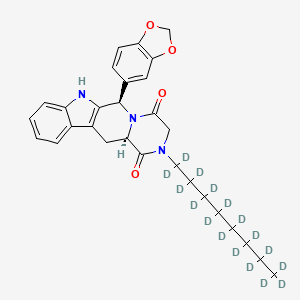
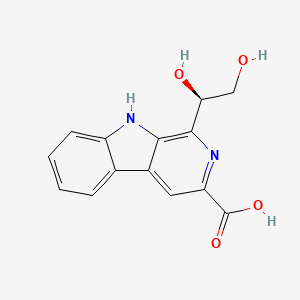
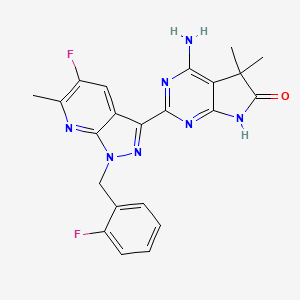
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
